Methyl 3-bromo-4-oxopentanoate
Description
Methyl 3-bromo-4-oxopentanoate (CAS: Not explicitly provided; ethyl analog: 54260-84-3) is a brominated keto ester with a molecular structure featuring a reactive bromine atom at the β-position and a ketone group at the γ-position. This compound is primarily utilized in organic synthesis as an intermediate for nucleophilic substitution reactions, enabling access to azides, amines, and other functionalized derivatives.
Properties
IUPAC Name |
methyl 3-bromo-4-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO3/c1-4(8)5(7)3-6(9)10-2/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEPIWRQEUGIRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435656 | |
| Record name | Methyl 3-bromo-4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95678-51-6 | |
| Record name | Methyl 3-bromo-4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-4-oxopentanoate can be synthesized through the bromination of levulinic acid in methanol. The reaction involves heating levulinic acid in methanol to reflux, followed by the dropwise addition of bromine. The reaction mixture is then neutralized with sodium bicarbonate and extracted with ethyl acetate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Substitution Reactions
The bromine atom in methyl 3-bromo-4-oxopentanoate can be displaced by nucleophiles, such as amines or thiols, particularly under basic conditions.
Reaction with Anilines
This compound reacts with anilines to synthesize γ-anilino-β-ketoesters .
Formation of Halohydrins
Halohydrins can be formed from (Z)-4-methyl-2-pentene and bromine in the presence of water to form (2S,3S)-3-bromo-4-methyl-2-pentanol .
Use as an Intermediate
This compound is a versatile intermediate in organic synthesis due to the electron-withdrawing nature of the bromine atom and the keto group.
Reactions of β-keto esters
Ethyl 3-bromo-4-methyl-2-oxopentanoate is a β-keto ester and can undergo nucleophilic substitutions due to the electrophilic carbonyl group.
Comparison with Structural Analogs
The reactivity of this compound can be compared to related compounds:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| Methyl 4-bromo-3-oxopentanoate | C6H9BrO3 | Positional isomerism affecting reactivity |
| Methyl 3-chloro-4-methyl-2-oxopentanoate | C6H9ClO3 | Chlorinated analog with different reactivity patterns |
| Methyl 3-iodo-4-methyl-2-oxopentanoate | C6H9IO3 | Iodinated analog exhibiting enhanced reactivity |
| Methyl 4-methyl-3-oxopentanoate | C7H12O3 | Different structure leading to distinct properties |
Scientific Research Applications
Methyl 3-bromo-4-oxopentanoate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: For the development of pharmaceutical compounds.
Biological Studies: As a reagent in biochemical assays.
Industrial Applications: In the production of specialty chemicals
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4-oxopentanoate involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the carbonyl group participates in reduction and oxidation reactions. These interactions are crucial for its role in organic synthesis and other applications .
Comparison with Similar Compounds
Ethyl 3-Bromo-4-Oxopentanoate
- Synthesis : Prepared via bromination of ethyl levulinate using N-bromosuccinimide (NBS) in diethyl ether with ammonium acetate as a catalyst. The reaction proceeds at room temperature over 12 hours .
- Reactivity: Undergoes nucleophilic substitution with azide ions (NaN₃) in acetone, but prolonged heating leads to decomposition via nitrogen elimination, forming ethyl 3-amino-4-oxo-2-pentenoate as a byproduct .
- Stability: Limited thermal stability under reflux conditions, necessitating controlled reaction times to avoid degradation .
- Safety : Classified under UN GHS guidelines with specific handling precautions, including avoidance of prolonged exposure and proper ventilation .
Ethyl 3-Chloro-4-Oxopentanoate
- Synthesis: More efficiently substituted by azide ions compared to the bromo analog. Reacts with excess sodium azide in acetone under reflux to yield ethyl 3-azido-4-oxopentanoate with minimal byproducts (<5% elimination) .
- Reactivity : The chloro substituent, though a poorer leaving group than bromine, allows higher efficiency in azide substitution due to reduced decomposition risks under optimized conditions .
- Applications : Preferred over bromo derivatives for synthesizing stable azido intermediates in multistep reactions .
Methyl 3-Methyl-4-Oxopentanoate
- Structure : Features a methyl group instead of bromine at the β-position (CAS: 25234-83-7).
- Reactivity: The methyl group renders the compound inert toward nucleophilic substitution, shifting its utility to non-reactive applications such as ketone-based condensations or as a building block in fine chemical synthesis .
- Physical Properties : Lower molecular weight (144.17 g/mol) compared to bromo/chloro analogs, likely influencing solubility and boiling points .
Data Table: Key Properties and Reactivity
Biological Activity
Methyl 3-bromo-4-oxopentanoate, a compound with the molecular formula C₆H₉BrO₃ and CAS number 95678-51-6, has garnered attention for its potential biological activities. This article explores its cytotoxic effects, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
This compound features a bromine atom attached to a pentanoate backbone with a keto group, which contributes to its reactivity. The presence of the bromine substituent is known to enhance biological activity in various compounds, particularly in terms of cytotoxicity against cancer cell lines.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound and related brominated compounds. The following table summarizes the IC₅₀ values (the concentration required to inhibit cell growth by 50%) for various compounds tested against different cancer cell lines:
| Compound | PC-3 (Prostate Cancer) | U-251 (Brain Cancer) |
|---|---|---|
| This compound | TBD | TBD |
| Protoanemonin (1) | 4.10 ± 0.05 | 5.30 ± 0.13 |
| Brominated furanone derivatives | ||
| (E)-5-(bromomethylene)-2(5H)-furanone (5) | 0.31 ± 0.02 | 0.36 ± 0.02 |
| Cisplatin | 8.09 ± 0.05 | 8.31 ± 0.08 |
The data indicates that brominated derivatives exhibit a range of cytotoxic activities, with some compounds significantly outperforming cisplatin, a standard chemotherapy drug .
The biological activity of this compound can be attributed to its ability to interact with cellular components through nucleophilic substitution reactions. The bromine atom enhances lipophilicity, allowing the compound to penetrate cellular membranes more efficiently, leading to increased cytotoxicity .
In particular, studies have shown that compounds with a similar structure can induce apoptosis in cancer cells through the activation of specific signaling pathways involved in cell death and survival . The presence of the keto group is also critical for maintaining the compound's reactivity and biological activity.
Case Studies
- Cytotoxic Evaluation : A study conducted on various brominated furanones, including this compound, demonstrated significant cytotoxic effects against PC-3 and U-251 cell lines. The synthesized derivatives exhibited IC₅₀ values ranging from low micromolar concentrations, indicating potent anti-cancer properties .
- Apoptosis Induction : Research has indicated that this compound may induce apoptosis in cancer cells through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells .
- Comparative Studies : A comparative analysis highlighted that this compound showed enhanced activity compared to its non-brominated counterparts, reaffirming the role of bromination in increasing biological efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
